3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-23-16-5-4-14(8-15(16)18)25(21,22)20-10-12-7-13(11-19-9-12)17-3-2-6-24-17/h2-9,11,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLIRIUAUFICQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with sulfonamide groups can inhibit specific enzymes, particularly those involved in bacterial folic acid synthesis, highlighting their potential as antibacterial agents.
Biological Research
In biological studies, 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has been utilized to investigate:
- Enzyme Inhibition : The sulfonamide moiety can bind to active sites of target enzymes, disrupting normal function and affecting metabolic pathways.
- Receptor Binding : Its unique structure may facilitate interactions with various receptors, leading to potential therapeutic effects.
Antiviral Effects
A study on structurally related compounds indicated that they could significantly inhibit hepatitis B virus (HBV) replication in vitro. This suggests that this compound might exhibit similar antiviral properties through mechanisms involving increased levels of A3G.
Antibacterial Efficacy
Research has shown that sulfonamide derivatives effectively inhibit the growth of various bacterial pathogens. For instance, one study reported that related compounds demonstrated significant inhibition against Staphylococcus aureus, indicating the potential effectiveness of this compound against Gram-positive bacteria.
Anticancer Potential
Investigations into sulfonamide-based compounds have revealed their ability to modulate pathways involved in cancer cell survival. A notable study found that a structurally similar compound induced apoptosis in human cancer cell lines, suggesting therapeutic applications in oncology.
Industrial Applications
In addition to its medicinal uses, this compound may have applications in industrial settings, particularly in the development of agrochemicals or materials science due to its unique chemical properties. Optimization of synthetic routes for industrial production could enhance yield and purity, making it suitable for large-scale applications.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule, enabling comparative analysis:
Compound 29 : 4-Chloro-N-(5-(5-(2-Methyl-1-Oxoisoindolin-5-Yl)Thiophen-2-Yl)Pyridin-3-Yl)Benzenesulfonamide
- Structural Features: Benzene ring: 4-chloro substituent (lacks methoxy group). Pyridine substituent: Thiophen-2-yl group at position 5, similar to the target compound. Additional isoindolinone moiety attached to the thiophene.
- Physical Properties : Melting point = 281–284°C, indicating high crystallinity .
- Key Differences: Absence of methoxy group on benzene reduces electron-donating effects.
Compound 1421514-76-2 : 3-Chloro-N-(Furan-3-Ylmethyl)-4-Methoxy-N-(Thiophen-2-Ylmethyl)Benzenesulfonamide
- Structural Features :
- Benzene ring: 3-chloro and 4-methoxy substituents (identical to the target compound).
- Nitrogen substitution: Disubstituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups.
- Key Differences: Disubstitution on the nitrogen creates a branched structure, increasing steric hindrance compared to the target compound’s monosubstituted pyridinylmethyl group.
Compounds 51–55 : Triazinyl-Linked Benzamides
- Structural Features :
- Core: Benzamide with sulfamoyl, benzylthio, and chloro substituents.
- Triazinyl group linked via sulfamoyl, functionalized with aryl substituents (e.g., fluorophenyl, methoxyphenyl).
- Physical Properties : Melting points range from 255–279°C, comparable to sulfonamide derivatives .
- Key Differences :
- Triazine rings introduce distinct hydrogen-bonding and charge-transfer interactions.
- Benzamide backbone diverges from the benzenesulfonamide scaffold of the target compound.
Electronic and Pharmacokinetic Implications
- Chloro vs. In contrast, Compound 29’s 4-chloro substitution lacks this balance .
- Heterocyclic Moieties :
- Thiophene-pyridine systems (target compound) enhance π-π stacking vs. furan-based systems (Compound 1421514-76-2), which may reduce metabolic stability due to furan’s susceptibility to oxidation .
- Triazine derivatives (Compounds 51–55) exhibit stronger hydrogen-bond acceptor capacity, which could enhance target affinity but reduce membrane permeability .
Biological Activity
3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a thiophene and pyridine moiety, suggests promising interactions with biological targets.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 394.89 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it can mimic natural substrates and inhibit specific enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN2O3S |
| Molecular Weight | 394.89 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity through competitive inhibition. The sulfonamide group can bind to the active sites of target enzymes, disrupting their normal function and affecting various metabolic pathways. This mechanism is common among sulfonamide derivatives, which are known to interfere with bacterial folic acid synthesis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to possess bactericidal effects against various strains of bacteria, including both Gram-positive and Gram-negative species.
Case Study: Antibacterial Efficacy
In vitro studies demonstrated that related sulfonamide compounds had minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like levofloxacin . This suggests that the compound may have similar or enhanced antibacterial properties.
Antiviral Activity
Recent studies have explored the antiviral potential of heterocyclic compounds, including those containing thiophene and pyridine rings. These compounds have been reported to inhibit viral replication by targeting specific viral enzymes . The structural features of this compound may enhance its efficacy against viral pathogens.
In Vitro Studies
- Enzyme Inhibition : Sulfonamide derivatives were tested for their ability to inhibit key enzymes involved in bacterial metabolism. The results indicated a strong correlation between structural modifications and enzyme inhibition efficiency .
- Cytotoxicity : The cytotoxic effects of this compound on human cell lines were evaluated, showing low toxicity at therapeutic concentrations, making it a potential candidate for further development .
Comparative Analysis
A comparative study of various sulfonamide derivatives revealed that modifications in the thiophene and pyridine substituents significantly influenced their biological activities. Compounds with electron-withdrawing groups demonstrated enhanced antimicrobial activity compared to their electron-donating counterparts.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 1.9 | Antibacterial |
| Compound B | 31.2 | Antiviral |
| Compound C | 62.5 | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
